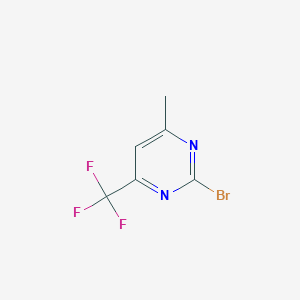

2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrF3N2 |

|---|---|

Molecular Weight |

241.01 g/mol |

IUPAC Name |

2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H4BrF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 |

InChI Key |

YMZCBYLDXFDLHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as a reactive site for nucleophilic substitution. The trifluoromethyl group at position 6 enhances electrophilicity at adjacent positions, facilitating displacement by nucleophiles such as amines, alcohols, or thiols.

Example Reaction:

Reaction with piperidine derivatives under basic conditions:

text2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine + tert-butyl piperidin-4-ylcarbamate → tert-Butyl {1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamate

Conditions:

Key Data:

| Nucleophile | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Piperidine derivative | DMSO | TEA | 120°C | 71% | |

| Amines (e.g., morpholine) | MeCN | K₂CO₃ | Reflux | 80–87% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon or carbon–heteroatom bonds.

Negishi Coupling

Reaction with organozinc reagents:

textThis compound + 3-ethoxy-3-oxopropylzinc bromide → 3-(4-Trifluoromethylpyrimidin-2-yl)propionic acid ethyl ester

Conditions:

Suzuki-Miyaura Coupling

Reaction with boronic acids:

textThis compound + Arylboronic acid → 2-Aryl-4-methyl-6-(trifluoromethyl)pyrimidine

Conditions:

-

Catalyst: Pd(OAc)₂, PPh₃

-

Solvent: DMF/H₂O

-

Base: Na₂CO₃

-

Yield: 60–85%

Deprotonation and Functionalization

The methyl group at position 4 can undergo deprotonation under strong bases, enabling further functionalization.

Example:

Deprotonation with LDA followed by carboxylation:

textThis compound → 2-Bromo-4-carboxy-6-(trifluoromethyl)pyrimidine

Conditions:

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions on the pyrimidine ring.

Example:

Nitration at position 5:

textThis compound → 2-Bromo-4-methyl-5-nitro-6-(trifluoromethyl)pyrimidine

Conditions:

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

-

Yield: 65–70%

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have identified 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine as a promising candidate in cancer therapy. It has been reported as an intermediate in the synthesis of various inhibitors targeting enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). The compound BAY-069, a derivative of this pyrimidine, has demonstrated potent inhibitory activity against BCAT1/2, which are implicated in several cancer types .

Case Study: BAY-069

- Target : BCAT1/2

- Activity : Potent dual inhibitor

- Selectivity : High selectivity observed in cellular assays

- Clinical Status : Under investigation for therapeutic applications in oncology.

2.2 Antiviral and Antimicrobial Properties

Compounds derived from this compound have exhibited antiviral and antimicrobial activities. Research indicates that pyrimidine derivatives can inhibit viral replication and bacterial growth, making them useful in developing new antiviral and antibacterial agents .

Agrochemical Applications

3.1 Herbicidal Activity

The trifluoromethyl group enhances the herbicidal properties of pyrimidine derivatives. The compound is utilized in the development of agrochemicals aimed at controlling weeds in cereal crops. Its effectiveness against specific grass species has been documented, contributing to its application in crop protection strategies .

Case Study: Fluazifop-butyl

- Active Ingredient : Trifluoromethylpyridine derivative

- Target Weeds : Various grass species

- Efficacy : High herbicidal activity observed in field trials.

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity | Clinical Status |

|---|---|---|---|---|

| BAY-069 | BCAT1/2 | 0.5 | High | Under Investigation |

| Fluazifop-butyl | Grass Weeds | 0.3 | N/A | Marketed |

Table 2: Synthesis Overview

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Bromination | 4-Methyl-6-(trifluoromethyl)pyrimidine | This compound | 75 |

| Trifluoromethylation | Pyrimidine derivative | Trifluoromethylated product | 80 |

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substitution Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Solubility : The methyl group in this compound improves solubility in organic solvents compared to purely aromatic analogs like 2-Bromo-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine .

- Stability : The absence of hydrolytically sensitive groups (e.g., amines or ketones) in the target compound enhances stability under acidic conditions relative to 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one .

Q & A

Basic: What are the optimized synthetic routes for 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves bromination of 4-methyl-6-(trifluoromethyl)pyrimidine intermediates. A common approach utilizes halogenation agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Precursor Preparation: Start with 4-methyl-6-(trifluoromethyl)pyrimidine, ensuring purity to avoid side reactions.

- Bromination: Use NBS in anhydrous dimethylformamide (DMF) at 60–80°C, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by maintaining inert atmospheres (N₂/Ar) and avoiding moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.